

# theoretical studies on Diethyl (4-aminophenyl)phosphonate

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## Compound of Interest

Compound Name:	Diethyl (4-aminophenyl)phosphonate
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An In-depth Technical Guide to the Theoretical Studies of **Diethyl (4-aminophenyl)phosphonate**

## Abstract

This technical guide provides a comprehensive overview of the theoretical studies on **Diethyl (4-aminophenyl)phosphonate** (DEAPP). Leveraging computational chemistry, primarily Density Functional Theory (DFT), this document delves into the molecule's structural, spectroscopic, and electronic properties. The guide is structured to provide researchers, scientists, and drug development professionals with a foundational understanding of DEAPP's molecular architecture, chemical reactivity, and potential as a precursor for novel therapeutic agents. Key analyses, including Frontier Molecular Orbital (HOMO-LUMO) analysis, Molecular Electrostatic Potential (MEP) mapping, and global reactivity descriptor calculations, are presented to elucidate the molecule's behavior and potential for interaction.

## Introduction: The Significance of Diethyl (4-aminophenyl)phosphonate

Organophosphorus compounds, particularly  $\alpha$ -aminophosphonates, represent a cornerstone in medicinal chemistry and materials science.<sup>[1]</sup> These molecules are structural analogs of  $\alpha$ -amino acids and are recognized for their diverse biological activities, including roles as enzyme inhibitors, antibiotics, and anticancer agents.<sup>[1][2]</sup> **Diethyl (4-aminophenyl)phosphonate**

(DEAPP) is a key intermediate in this class, featuring a reactive aminophenyl group that serves as a versatile scaffold for synthesizing more complex and biologically potent derivatives.[1][3]

The utility of DEAPP in drug discovery and other fields is intrinsically linked to its molecular structure and electronic properties. Theoretical studies, particularly those employing quantum chemical methods like Density Functional Theory (DFT), are indispensable for predicting these characteristics.[4][5] Such computational approaches allow for a detailed exploration of a molecule's geometry, vibrational modes, electronic distribution, and reactivity, offering insights that complement and guide experimental work. This guide synthesizes the theoretical framework for understanding DEAPP, providing a robust basis for its application in advanced research and development.

## Molecular Structure and Spectroscopic Analysis

The first step in any theoretical investigation is the determination of the molecule's most stable three-dimensional conformation through geometry optimization. For DEAPP, this is typically achieved using DFT calculations, which provide a detailed picture of bond lengths, bond angles, and dihedral angles.

## Optimized Molecular Geometry

Computational methods, such as DFT with the B3LYP functional and a 6-311G(d,p) basis set, are commonly employed to find the ground-state energy and optimized structure of phosphonate compounds.[4][6] The stability of the optimized structure is confirmed by performing a vibrational frequency calculation; the absence of imaginary frequencies indicates that the geometry corresponds to a true energy minimum.

Diagram 1: Molecular Structure of **Diethyl (4-aminophenyl)phosphonate** ``dot digraph "DEAPP\_Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];

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```

```
[label="H", pos="2.0,6.2!"]; C_ethyl1_1 [label="C", pos="-2.5,0.8!"]; C_ethyl1_2 [label="C", pos="-3.5,0.1!"]; C_ethyl2_1 [label="C", pos="2.5,0.8!"]; C_ethyl2_2 [label="C", pos="3.5,0.1!"];  
  
// Bonds P -- O1 [len=1.2]; P -- O2 [len=1.2]; P -- O3 [len=1.2]; P -- C_phenyl1 [len=1.5];  
C_phenyl1 -- C_phenyl2; C_phenyl2 -- C_phenyl3; C_phenyl3 -- C_phenyl4; C_phenyl4 --  
C_phenyl5; C_phenyl5 -- C_phenyl6; C_phenyl6 -- C_phenyl1; C_phenyl4 -- N; N -- H_N1; N --  
H_N2; O3 -- C_ethyl1_1; C_ethyl1_1 -- C_ethyl1_2; O2 -- C_ethyl2_1; C_ethyl2_1 --  
C_ethyl2_2; }
```

Caption: Representation of the Frontier Molecular Orbital energy gap.

## Global Reactivity Descriptors

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical behavior of DEAPP. [5][7] Table 3: Global Reactivity Descriptors and Their Significance

Descriptor	Formula	Significance
<b>Ionization Potential (I)</b>	$I \approx -E_{HOMO}$	<b>The energy required to remove an electron.</b>
Electron Affinity (A)	$A \approx -E_{LUMO}$	The energy released when an electron is added.
Chemical Hardness ( $\eta$ )	$\eta = (I - A) / 2$	Measures resistance to change in electron distribution.
Chemical Softness (S)	$S = 1 / (2\eta)$	Reciprocal of hardness; indicates higher reactivity.
Electronegativity ( $\chi$ )	$\chi = (I + A) / 2$	The power to attract electrons.

| Electrophilicity Index ( $\omega$ ) |  $\omega = \chi^2 / (2\eta)$  | A measure of the energy lowering upon accepting electrons. |

These parameters are crucial for predicting how DEAPP will interact with other molecules, such as biological targets or reactants in a synthesis. [6]

## Molecular Electrostatic Potential (MEP)

The MEP is a color-coded map of the electrostatic potential on the molecule's surface. It provides a visual guide to the charge distribution and is used to predict sites for electrophilic and nucleophilic reactions. [7]

- Red Regions (Negative Potential): Electron-rich areas, typically around the phosphoryl oxygen and the amino group, are susceptible to electrophilic attack.
- Blue Regions (Positive Potential): Electron-deficient areas, often around the hydrogen atoms of the amino group and ethyl groups, are prone to nucleophilic attack.

## Potential Applications in Drug Development and Other Fields

The theoretical insights into DEAPP's structure and reactivity underscore its potential in various applications:

- Scaffold for Drug Design: The amino group provides a convenient handle for derivatization, allowing for the synthesis of a library of compounds to be screened for biological activity against targets like enzymes or receptors. [1][8] The phosphonate moiety itself is known to mimic carboxylate or phosphate groups in biological systems, making it a valuable pharmacophore. [9]\* Enzyme Inhibitors: Aminophosphonates are well-known inhibitors of various enzymes, including proteases and peptidases, due to their ability to mimic the transition state of peptide bond hydrolysis. [1][10]\* Antimicrobial and Anticancer Agents: Numerous studies have demonstrated the antibacterial and cytotoxic activities of  $\alpha$ -aminophosphonate derivatives. [2][11] Theoretical models can help in designing new derivatives with enhanced activity and selectivity.
- Corrosion Inhibitors: The presence of heteroatoms (N, O, P) and the phenyl ring allows molecules like DEAPP to adsorb onto metal surfaces, forming a protective layer. DFT studies can be used to model this interaction and predict inhibition efficiency. [12]

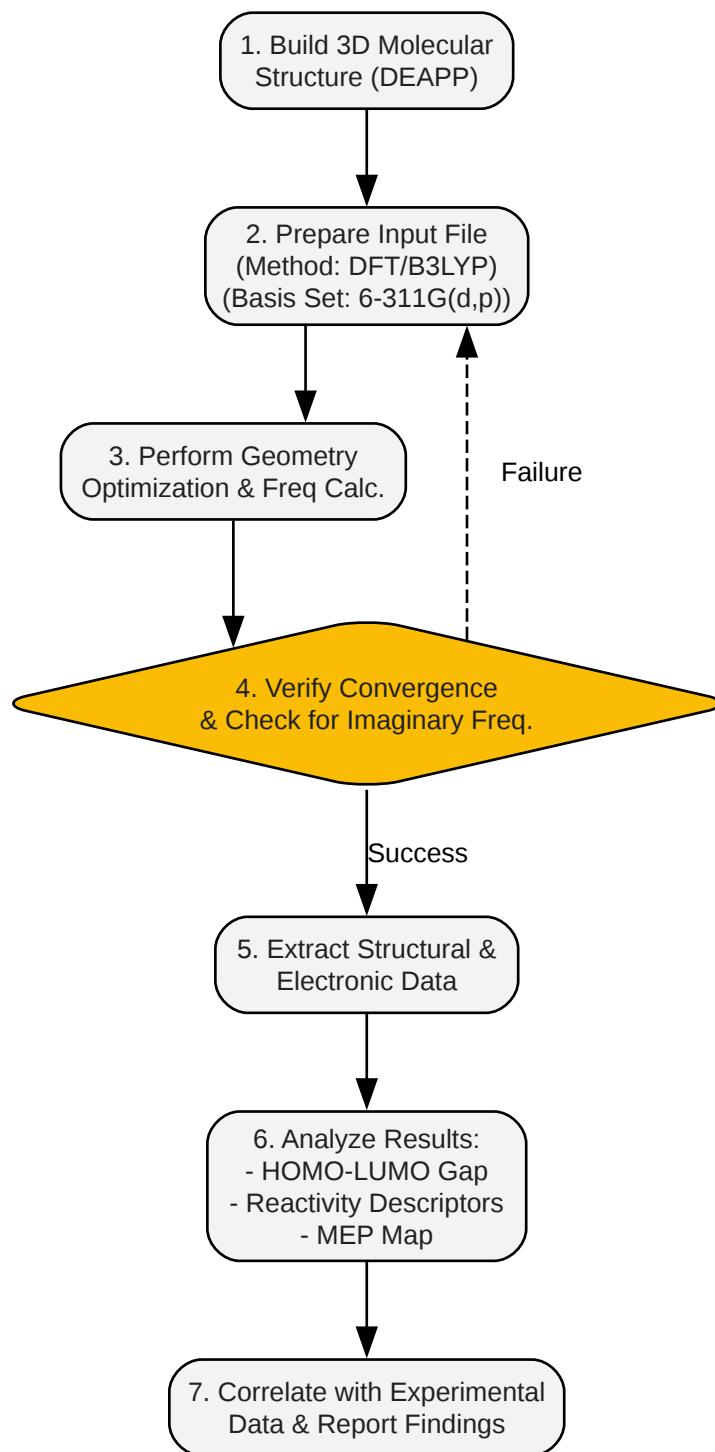
## Methodologies: A Closer Look at the Theoretical Protocols

The reliability of theoretical predictions hinges on the rigor of the computational methodology.

## Protocol: DFT Calculation for Geometry Optimization and Electronic Properties

- Molecule Building: Construct the 3D structure of **Diethyl (4-aminophenyl)phosphonate** using a molecular modeling software (e.g., GaussView).
- Input File Preparation: Create an input file for a quantum chemistry package (e.g., Gaussian). Specify the following:
  - Calculation Type: Opt Freq (for geometry optimization followed by frequency calculation).
  - Method: B3LYP (a widely used and reliable DFT functional).
  - Basis Set: 6-311+G(d,p) or similar (provides a good balance of accuracy and computational cost).
  - Charge and Multiplicity: 0 1 (for a neutral singlet ground state).
- Job Submission: Run the calculation on a high-performance computing cluster.
- Analysis of Results:
  - Optimization Convergence: Verify that the optimization has successfully converged to a minimum energy structure.
  - Vibrational Frequencies: Check the output for imaginary frequencies. Their absence confirms a true minimum.
  - Extract Data: From the output file, extract the optimized coordinates, bond lengths, bond angles, vibrational frequencies, and molecular orbital energies (HOMO and LUMO).
  - Calculate Descriptors: Use the HOMO and LUMO energies to calculate the global reactivity descriptors as listed in Table 3.

Diagram 3: Workflow for Theoretical Analysis of DEAPP



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Caption: A typical workflow for DFT-based analysis of a molecule.

## Conclusion

Theoretical studies provide a powerful and predictive lens through which to understand the multifaceted nature of **Diethyl (4-aminophenyl)phosphonate**. By employing methods such as Density Functional Theory, it is possible to elucidate its stable structure, interpret its spectroscopic signatures, and quantify its electronic properties and chemical reactivity. The insights gained from HOMO-LUMO analysis, MEP mapping, and global reactivity descriptors confirm that the aminophenyl ring is the primary center for electrophilic reactions, while the phosphonate group governs interactions with nucleophiles. This detailed theoretical characterization not only builds a fundamental understanding of DEAPP but also solidifies its standing as a versatile building block for the rational design of new pharmaceuticals, corrosion inhibitors, and other advanced materials.

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